1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone

Description

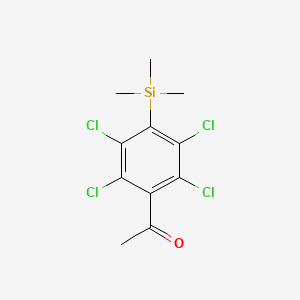

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a halogenated acetophenone derivative featuring a tetrachlorinated phenyl ring substituted with a trimethylsilyl group at the para position. This compound combines the steric bulk of the trimethylsilyl moiety with the electron-withdrawing effects of chlorine atoms, making it structurally and electronically distinct from other halogenated acetophenones.

Properties

CAS No. |

86628-51-5 |

|---|---|

Molecular Formula |

C11H12Cl4OSi |

Molecular Weight |

330.1 g/mol |

IUPAC Name |

1-(2,3,5,6-tetrachloro-4-trimethylsilylphenyl)ethanone |

InChI |

InChI=1S/C11H12Cl4OSi/c1-5(16)6-7(12)9(14)11(17(2,3)4)10(15)8(6)13/h1-4H3 |

InChI Key |

LAWXYHBCBOQDTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)[Si](C)(C)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetrachlorophenol and trimethylsilyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the synthesis may involve the use of specialized equipment and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents.

Scientific Research Applications

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to interact with biological molecules, potentially leading to the inhibition or activation of specific enzymes and receptors .

Comparison with Similar Compounds

Reactivity Considerations :

- The trimethylsilyl group is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous synthetic conditions.

- The electron-withdrawing chlorine atoms may deactivate the ring toward electrophilic substitution, directing reactivity to specific positions.

Physical and Chemical Properties (Inferred)

Biological Activity

1-(2,3,5,6-Tetrachloro-4-trimethylsilylphenyl)ethanone is a chlorinated aromatic ketone that has garnered interest in various fields of research, particularly due to its potential biological activities. This compound is characterized by its unique structural features, including multiple chlorine substituents and a trimethylsilyl group, which may influence its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of chlorine atoms enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with cellular membranes.

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

Antimicrobial Activity

Studies have indicated that chlorinated phenolic compounds exhibit varying degrees of antimicrobial activity. The tetrachlorinated structure may enhance this activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt microbial cell membranes.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapeutics.

Case Studies

- Breast Cancer Cell Lines : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with analysis showing increased levels of apoptotic markers such as cleaved caspase-3 and PARP.

- Antibacterial Activity : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This positions it as a candidate for further development as an antibacterial agent.

Research Findings

Recent findings highlight the compound's potential in various therapeutic contexts:

| Biological Activity | Effect Observed | Cell Line/Pathogen |

|---|---|---|

| Antimicrobial | Inhibition | Staphylococcus aureus |

| Cytotoxicity | Apoptosis induction | MCF-7 |

| Antibacterial | MIC 32-128 µg/mL | Escherichia coli |

The proposed mechanisms by which this compound exerts its biological effects include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress within cells, leading to cellular damage and apoptosis.

- Caspase Activation : The activation of caspases suggests a clear pathway for inducing programmed cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.